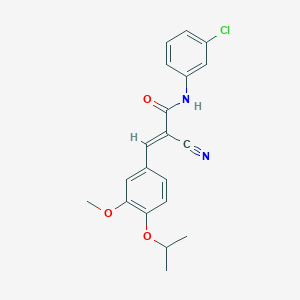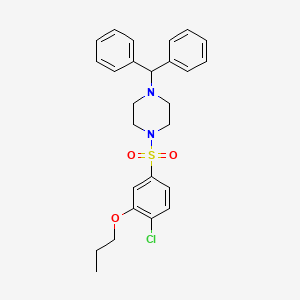
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as CPDP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. CPDP has been shown to have promising effects in several scientific studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its activity as a serotonin receptor antagonist. 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine binds to the 5-HT2A receptor and inhibits its activity, resulting in a decrease in the levels of serotonin in the brain. This mechanism is believed to be responsible for the therapeutic effects of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine in psychiatric disorders.
Biochemical and Physiological Effects:
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to have several biochemical and physiological effects in animal models. It has been reported to decrease the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has also been shown to increase the levels of glutamate in the brain, which is a neurotransmitter involved in learning and memory. These effects suggest that 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine may have potential therapeutic applications in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is its high affinity for the 5-HT2A receptor, which makes it a potent antagonist. This property makes it a valuable tool for researchers studying the role of the serotonin system in psychiatric disorders. However, one of the limitations of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is its low solubility in water, which can make it challenging to work with in laboratory experiments. Different formulations and delivery methods have been explored to overcome this limitation.
Orientations Futures
Several future directions for research on 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine can be identified. One area of interest is the development of more potent and selective serotonin receptor antagonists based on the structure of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine and its effects on other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in psychiatric disorders. Its activity as a serotonin receptor antagonist makes it a valuable tool for researchers studying the role of the serotonin system in these disorders. Despite its limitations, 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has shown promising results in several scientific studies, and further research is needed to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with diphenylmethylpiperazine in the presence of a base. This reaction results in the formation of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine as a white crystalline solid. The synthesis of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has been reported in several scientific publications, and different variations of the reaction conditions have been explored to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has been studied for its potential therapeutic applications in several scientific studies. One of the main areas of interest is its activity as a serotonin receptor antagonist. 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to have high affinity for the 5-HT2A receptor, which is involved in several physiological processes such as mood regulation, perception, and cognition. 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has been proposed as a potential treatment for several psychiatric disorders such as schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
1-benzhydryl-4-(4-chloro-3-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O3S/c1-2-19-32-25-20-23(13-14-24(25)27)33(30,31)29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,20,26H,2,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKPMAGOEBBEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)
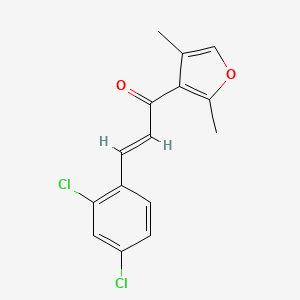
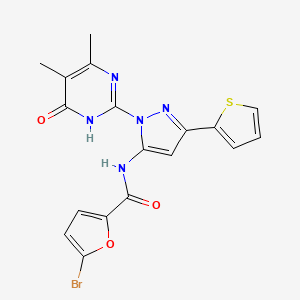
![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)

![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
![4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2890232.png)
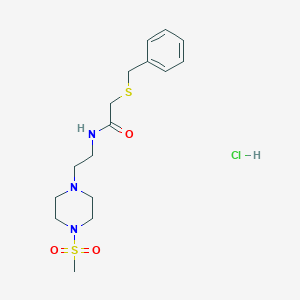

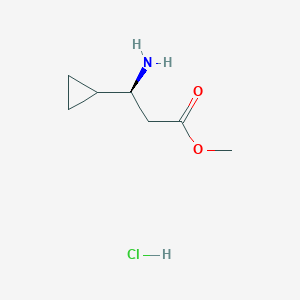
![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)
